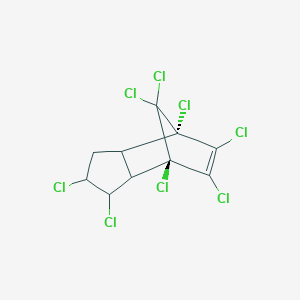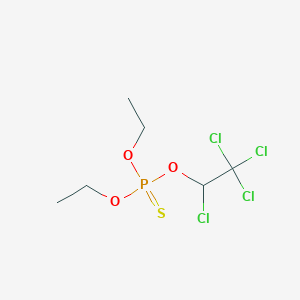
Pentaacetato de glucosa
Descripción general
Descripción
Glucose pentaacetate is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
The exact mass of the compound Glucose pentaacetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glucose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de estereoquímica en carbohidratos
El pentaacetato de glucosa se utiliza como un compuesto modelo para estudiar la estereoquímica de los carbohidratos. Los investigadores emplean técnicas espectroscópicas como el dicroísmo circular vibracional (VCD) para comprender la disposición espacial de los átomos dentro de estas moléculas .
Estándar de cromatografía de gases
Sirve como estándar en la cromatografía de gases para el análisis de componentes monosacáridos y polisacáridos, ayudando en la identificación y cuantificación de estas sustancias .
Reacciones bioquímicas
El β-D-Pentaacetato de glucosa se utiliza en reacciones bioquímicas, posiblemente debido a su similitud estructural con la glucosa natural, que desempeña un papel crucial en varios procesos metabólicos .
Intermediario farmacéutico
Este compuesto también es un intermediario farmacéutico activo, lo que significa que se utiliza en la síntesis de fármacos .
Estimulación de la liberación de insulina
En la investigación médica, se ha utilizado para estimular la liberación de insulina en los islotes pancreáticos de ratas, lo que puede proporcionar información sobre el tratamiento de la diabetes y el papel de la insulina en el metabolismo de la glucosa .
Estabilización de medicamentos
Los pentaacetatos de α y β glucosa son conocidos derivados de azúcar que pueden usarse potencialmente como estabilizadores de la fase amorfa de los ingredientes activos en los fármacos (API), mejorando la estabilidad y la vida útil de los productos farmacéuticos .
Mecanismo De Acción
Target of Action
Glucose pentaacetate is an acetylated sugar derivative that plays a significant role in various biological processes . It primarily targets the biochemical pathways involved in carbohydrate metabolism . It also interacts with insulin, influencing its release .
Mode of Action
The stannic chloride-catalyzed anomerization of glucose pentaacetate is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to the acetoxy group bond, with an intermediate formation of carbonium ions . This process occurs in the presence of an acid catalyst and an acetylating agent .
Biochemical Pathways
Glucose pentaacetate affects the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvic acid . Glucose pentaacetate, through its anomerization, can influence the balance between the alpha and beta forms of glucose, which can have downstream effects on various biochemical processes .
Pharmacokinetics
It’s known that glycosylation, a process in which glucose pentaacetate plays a role, can modulate the in vivo efficacy of protein drugs by altering their potencies (pharmacodynamics) and exposure time (pharmacokinetics) .
Action Environment
The action of glucose pentaacetate can be influenced by environmental factors. For instance, the anomerization of β-D-glucose pentaacetate was found to proceed efficiently in both organic solvents and solid state at room temperature . This suggests that the physical state of the environment can influence the action, efficacy, and stability of glucose pentaacetate .
Análisis Bioquímico
Biochemical Properties
Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Cellular Effects
In cellular processes, glucose pentaacetate has been shown to stimulate insulin release in rat pancreatic islets . This suggests that it may influence cell function by modulating insulin signaling pathways, which play a key role in regulating glucose metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of glucose pentaacetate involves its interaction with enzymes and other biomolecules. For instance, it interacts with hexokinase during its formation . This interaction involves the binding of glucose to the enzyme, followed by the addition of acetyl groups to form glucose pentaacetate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucose pentaacetate can change over time. For example, studies have shown that the tendency of glucose pentaacetate to crystallize from its amorphous phase is about 10 times lower than that of pure anomers . This suggests that glucose pentaacetate may have greater stability and less degradation over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of glucose pentaacetate in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses .
Metabolic Pathways
Glucose pentaacetate is involved in the metabolic pathway of glycolysis, where it is formed as a product of the reaction between glucose and acetic acid . This reaction is part of the larger glucose metabolism process, which also involves other enzymes and cofactors .
Subcellular Localization
It is likely to be found in areas of the cell where glucose metabolism occurs, such as the cytoplasm . Its activity or function may be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKXEHOENRFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-59-6 | |
| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


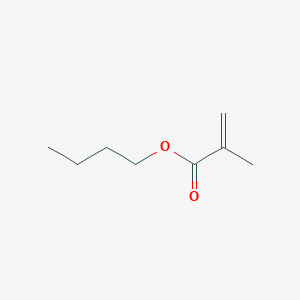


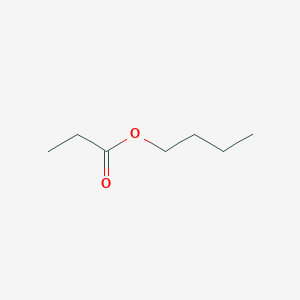





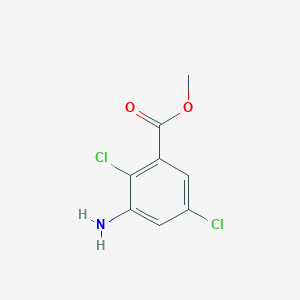
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
